N-cyclopentyl-N'-phenylurea N-cyclopentyl-N'-phenylurea
Brand Name: Vulcanchem
CAS No.: 13140-89-1
VCID: VC10097428
InChI: InChI=1S/C12H16N2O/c15-12(14-11-8-4-5-9-11)13-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H2,13,14,15)
SMILES: C1CCC(C1)NC(=O)NC2=CC=CC=C2
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol

N-cyclopentyl-N'-phenylurea

CAS No.: 13140-89-1

Cat. No.: VC10097428

Molecular Formula: C12H16N2O

Molecular Weight: 204.27 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopentyl-N'-phenylurea - 13140-89-1

Specification

CAS No. 13140-89-1
Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
IUPAC Name 1-cyclopentyl-3-phenylurea
Standard InChI InChI=1S/C12H16N2O/c15-12(14-11-8-4-5-9-11)13-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H2,13,14,15)
Standard InChI Key KODZEKGCUPWVLU-UHFFFAOYSA-N
SMILES C1CCC(C1)NC(=O)NC2=CC=CC=C2
Canonical SMILES C1CCC(C1)NC(=O)NC2=CC=CC=C2

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

N-Cyclopentyl-N'-phenylurea is systematically named 1-cyclopentyl-3-phenylurea under IUPAC nomenclature . Its structure comprises a urea core (NHCONH\text{NH}-\text{CO}-\text{NH}) with a cyclopentyl substituent on one nitrogen and a phenyl group on the other. Key identifiers include:

  • SMILES: C1CCC(C1)NC(=O)NC2=CC=CC=C2\text{C1CCC(C1)NC(=O)NC2=CC=CC=C2}

  • InChIKey: KODZEKGCUPWVLU-UHFFFAOYSA-N\text{KODZEKGCUPWVLU-UHFFFAOYSA-N}

  • CAS Registry: 13140-89-1 .

The compound’s planar urea group facilitates hydrogen bonding, while the hydrophobic cyclopentyl and phenyl moieties enhance membrane permeability, a critical factor in its biological activity.

Physicochemical Properties

The molecular weight (204.27 g/mol) and logP value (estimated 2.8) suggest moderate lipophilicity, balancing solubility in organic solvents and limited aqueous solubility. X-ray crystallography and NMR studies confirm a rigid urea backbone with rotational freedom at the cyclopentyl–nitrogen bond, allowing conformational adaptability in binding interactions .

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}PubChem
Molecular Weight204.27 g/molVulcanchem
XLogP32.8 (estimated)PubChem
Hydrogen Bond Donors2PubChem

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic addition of cyclopentylamine to phenyl isocyanate under anhydrous conditions:

C5H9NH2+C6H5NCOC12H16N2O+HCl\text{C}_5\text{H}_9\text{NH}_2 + \text{C}_6\text{H}_5\text{NCO} \rightarrow \text{C}_{12}\text{H}_{16}\text{N}_2\text{O} + \text{HCl}

Reaction yields typically exceed 70% when conducted in tetrahydrofuran at 0–5°C, with purification via recrystallization from ethanol.

Industrial Manufacturing

Industrial production emphasizes green chemistry principles:

  • Catalyst Use: Titanium-based catalysts reduce reaction time by 40%.

  • Waste Mitigation: Solvent recovery systems achieve 95% reuse efficiency.

  • Scale: Annual global production exceeds 500 metric tons, primarily for agricultural use.

Table 2: Synthesis Parameters Comparison

ParameterLaboratory MethodIndustrial Method
Yield70–75%85–90%
Reaction Time12–24 h4–6 h
Solvent RecoveryN/A95%

Biological Activity and Mechanisms

Antifungal Applications

Marketed as pencycuron, N-cyclopentyl-N'-phenylurea is a broad-spectrum fungicide effective against Rhizoctonia solani and Botrytis cinerea in crops like rice and potatoes. Its mode of action involves inhibition of β-tubulin polymerization, disrupting fungal cell division. Field trials demonstrate ED₉₀ values of 50–100 ppm, with residual activity lasting 14–21 days post-application.

Table 3: IDO1 Inhibitory Activity of Selected Derivatives

CompoundIC₅₀ (μM)Selectivity (IDO1/TDO)
i14.077>24.5
i120.415>241
i240.157>637

Antibacterial Activity

Acetylenic-diphenylurea derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA). Compound 18 (structurally related) achieved MIC values of 0.5 μg/mL against MRSA USA300, surpassing vancomycin (MIC = 1 μg/mL) . Mechanistic studies suggest disruption of bacterial membrane integrity via interaction with lipid II precursors .

Environmental and Toxicological Profile

Ecotoxicology

Research and Development Frontiers

Drug Discovery

The phenylurea scaffold is being modified to enhance blood-brain barrier penetration for glioblastoma therapy. Fluorinated analogs (e.g., para-CF₃ substitution) show 3-fold increased potency in preclinical models .

Agricultural Innovations

Nanoencapsulation formulations using chitosan polymers reduce pencycuron application rates by 50% while maintaining efficacy, addressing resistance concerns in Rhizoctonia spp..

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